Fluciclovine

Description

Propriétés

IUPAC Name |

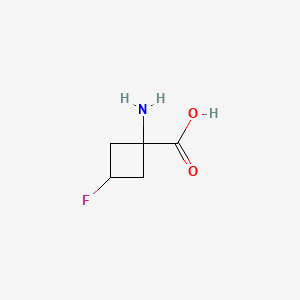

1-amino-3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027797 | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222727-43-7 | |

| Record name | Fluciclovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

The synthesis of Fluciclovine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of suitable alkenes.

Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

Fluciclovine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Detection of Biochemical Recurrence

Fluciclovine PET/CT has been shown to effectively localize recurrent prostate cancer in patients with rising prostate-specific antigen (PSA) levels after initial treatment. Studies indicate that this compound can detect lesions in approximately 56% to 83% of patients with biochemical recurrence, significantly impacting clinical management decisions .

Case Study: LOCATE Trial

- Participants : 213 men with suspected recurrence.

- Findings : 59% had a change in management post-scan, with 78% of these changes being major adjustments (e.g., switching from systemic therapy to salvage therapy) based on positive this compound findings .

Guiding Salvage Therapy

This compound PET/CT plays a crucial role in guiding salvage therapy for recurrent prostate cancer. In the FALCON trial, this compound imaging led to significant changes in treatment plans for patients undergoing salvage therapy, optimizing targeting and improving outcomes .

Data Summary: FALCON Trial

- Participants : 104 men with biochemical recurrence.

- Results : Major management changes occurred in 64% of patients after this compound PET/CT, enhancing the effectiveness of subsequent therapies .

Breast Cancer Imaging

Recent studies have explored the use of this compound PET/CT in breast cancer patients undergoing neoadjuvant systemic therapy. The results indicate a strong correlation between this compound avidity reduction and tumor response on pathology.

Case Study: Breast Cancer Evaluation

- Participants : Patients receiving neoadjuvant therapy.

- Findings : A median decrease of 99% in corrected standardized uptake value (SUVmax) was observed, correlating with a median tumor reduction of 92% on pathology .

Characterization of High-Risk Lesions

This compound has been utilized to characterize intra-prostatic lesions in high-risk primary prostate cancer patients. This application aids in distinguishing between aggressive and indolent disease forms, thus informing treatment strategies.

Study Insights

- The sensitivity and specificity for detecting lesions were reported at 92.5% and 90.1%, respectively, demonstrating this compound's efficacy in identifying significant disease characteristics .

Comparative Efficacy

The effectiveness of this compound compared to other imaging modalities has been highlighted in various studies:

| Imaging Modality | Detection Rate (%) | Specificity (%) | Sensitivity (%) |

|---|---|---|---|

| This compound PET/CT | 56 - 83 | High | High |

| Choline PET/CT | Varies | Moderate | Moderate |

Mécanisme D'action

The mechanism of action of Fluciclovine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding, enhancing binding affinity. The carboxylic acid group can engage in ionic interactions, further stabilizing the compound’s binding to its target .

Comparaison Avec Des Composés Similaires

Comparison with PSMA-Targeting Agents (e.g., [⁶⁸Ga]Ga-PSMA-11)

Detection Rates and PSA Thresholds

- Detection Sensitivity : In cohorts with BCR, fluciclovine exhibits an overall detection rate (DR) of 74.3%, lower than PSMA-11’s 90% . However, in patients with PSA <2 ng/mL, this compound-guided management changes (70% of cases) align with PSMA-11’s clinical utility .

- Low-PSA Performance : A head-to-head trial in patients with PSA <2 ng/mL reported PSMA’s DR as twice that of this compound (56% vs. 26%) . Despite this, this compound remains viable in PSMA-negative cases or where PSMA imaging is unavailable.

Biodistribution and Practical Considerations

- PSMA radiotracers excel in detecting micrometastases but exhibit variable uptake in non-prostate cancers (e.g., thyroid, renal). This compound’s amino acid transport mechanism offers complementary utility in heterogeneous tumors .

Comparison with Choline-Based Tracers ([¹⁸F]Fluorocholine, [¹¹C]Choline)

Detection Rates and PSA Kinetics

- Lower PSA Threshold : this compound detects recurrence at lower PSA levels (optimal cutoff: 0.45 ng/mL) compared to [¹⁸F]fluorocholine (0.94 ng/mL) . In PSA <0.5 ng/mL, this compound’s DR is 43%, rising to 61% at PSA 0.5–1 ng/mL .

- Impact of PSA Doubling Time (PSAdt) : [¹⁸F]fluorocholine’s DR drops significantly in patients with PSAdt >12 months (21% vs. 55% for PSAdt ≤12 months). This compound maintains stable DR regardless of PSAdt, with a 45% higher DR in slow-PSAdt cases .

Diagnostic Accuracy

- In a 100-patient trial, this compound outperformed [¹¹C]choline in sensitivity (37% vs. 32%), specificity (67% vs. 40%), and accuracy (38% vs. 32%) . It detected more true-positive lesions in the prostate bed, lymph nodes, and bone .

Comparison with [¹⁸F]FDG

Multiple Myeloma Imaging

- In newly diagnosed multiple myeloma, this compound PET/CT detected lesions in 92% of patients vs. 69% with [¹⁸F]FDG . This compound’s SUVmax (8.2 vs. 3.8) and tumor-to-blood ratios (6.4 vs. 2.0) were significantly higher, improving lesion conspicuity .

- This compound uptake correlated with plasma cell burden in bone marrow biopsies (p=0.048), a feature absent in FDG .

Prostate Cancer Limitations

- [¹⁸F]FDG is less effective in prostate cancer due to high urinary excretion and low glycolytic activity in indolent tumors. This compound’s amino acid transport mechanism bypasses these limitations .

Comparison with Conventional Imaging (CT/Bone Scan)

- In high-risk primary prostate cancer, this compound PET/CT demonstrated superior sensitivity (55.3% vs. 33.3%) for nodal metastases compared to conventional imaging (CT/MRI), with comparable specificity (84.8% vs. 84.1%) . It identified metastatic lesions in 22 additional regions, altering surgical plans in 7 patients .

Activité Biologique

Fluciclovine, also known as 18F-fluciclovine, is a synthetic amino acid analog primarily used in positron emission tomography (PET) imaging to detect malignancies, particularly in prostate cancer and gliomas. Its biological activity is closely related to its uptake mechanisms, transport pathways, and clinical applications. This article reviews the current understanding of this compound's biological activity, supported by diverse research findings, case studies, and data tables.

This compound mimics the structure of L-leucine, a naturally occurring amino acid. Its uptake into cells is mediated by specific amino acid transporters (AATs), particularly the alanine-serine-cysteine transporter (ASCT2). Studies have shown that the uptake of this compound is predominantly Na+-dependent, accounting for approximately 88-98% of total uptake in various prostate cancer cell lines. In contrast, Na+-independent transport contributes minimally (2-12%) .

Uptake Mechanisms in Cancer Cells

- Transporters Involved : ASCT2 is primarily responsible for this compound uptake in both androgen-dependent and castration-resistant prostate cancer (CRPC) cells.

- Competitive Inhibition : Amino acids such as glutamine and serine significantly inhibit this compound transport, indicating competitive interactions at the transporter level .

Clinical Applications

This compound PET imaging has been validated for its efficacy in detecting malignancies beyond prostate cancer, including breast cancers. A prospective clinical trial demonstrated that this compound PET/CT could visualize malignancies with a median decrease in standardized uptake value (SUV max) of 99% after neoadjuvant therapy . The correlation between this compound avidity changes and tumor reduction was strong (Spearman ρ = 0.79; P < 0.001) .

Key Findings from Clinical Trials

- Prostate Cancer : this compound is FDA-approved for detecting suspected recurrence or progression in prostate cancer patients. It has shown superior diagnostic performance compared to conventional imaging techniques .

- Breast Cancer : In a study involving invasive ductal and lobular breast cancers, this compound PET/CT effectively monitored treatment response, with notable reductions in tumor avidity correlating with pathological outcomes .

Case Studies

Case Study 1: Prostate Cancer Imaging

A cohort study involving patients with biochemical recurrence of prostate cancer utilized this compound PET scans before and after treatment. The results indicated that this compound uptake was significantly correlated with tumor burden and treatment response.

Case Study 2: Glioma Detection

In patients with glioblastoma multiforme (GBM), this compound demonstrated preferential uptake in tumor tissue compared to normal brain tissue. This characteristic was crucial for surgical planning, as changes in surgical resection extent were noted in over 40% of cases based on this compound PET findings .

Research Findings

Recent research has explored the relationship between this compound uptake and various tumor characteristics. Notably, studies indicate that this compound accumulation correlates positively with cell density in tumors and is influenced by the tumor microenvironment's pH levels .

Summary of Research Findings

Q & A

Q. What experimental models are most validated for studying fluciclovine’s cellular uptake mechanisms in prostate cancer?

this compound uptake is mediated by amino acid transporters LAT-1 and ASCT2, which are upregulated in prostate cancer cells. Key models include:

- In vitro assays : Radiolabeled uptake studies using prostate cancer cell lines (e.g., LNCaP, PC-3) to quantify transporter affinity via competitive inhibition with unlabeled amino acids .

- In vivo models : Xenograft mouse models with PET imaging to correlate tumor uptake with transporter expression levels (immunohistochemistry validation recommended) .

Q. What pharmacokinetic parameters are critical for optimizing this compound dosing in preclinical studies?

Focus on:

- Biodistribution : Assess organ-specific uptake in rodents (e.g., liver, kidney, and tumor) using gamma counting or autoradiography .

- Excretion pathways : Measure urinary vs. fecal excretion ratios in primates to model human clearance rates .

- Metabolic stability : Use liver microsomes or hepatocyte incubations to identify metabolites that may interfere with imaging specificity .

Q. How do researchers validate this compound’s specificity for prostate cancer cells in heterogeneous tumor environments?

- Co-localization studies : Combine PET imaging with histopathology to confirm this compound uptake aligns with tumor regions expressing LAT-1/ASCT2 .

- Control experiments : Compare uptake in benign prostatic hyperplasia (BPH) tissues versus malignant lesions to rule out false positives .

Advanced Research Questions

Q. How can contradictory data on this compound’s uptake in low vs. high-grade prostate tumors be resolved?

- Hypothesis-driven design : Stratify patient cohorts by Gleason score and measure transporter expression (via RNA-seq or IHC) alongside PET uptake .

- Multivariate analysis : Use regression models to isolate variables (e.g., tumor hypoxia, pH) affecting this compound avidity .

Q. What methodologies address this compound’s limited sensitivity in detecting micrometastases?

- Dual-tracer imaging : Combine this compound with a hypoxia-specific tracer (e.g., FMISO) to enhance detection of small lesions .

- Image reconstruction algorithms : Apply machine learning (e.g., convolutional neural networks) to improve PET resolution for sub-5mm nodules .

Q. How can this compound’s pharmacokinetics be modulated to reduce renal excretion and enhance tumor retention?

- Structural analogs : Synthesize derivatives with modified side chains to alter transporter affinity and renal clearance (validate via in silico docking and in vivo PET) .

- Co-administration strategies : Test LAT-1 inhibitors (e.g., JPH203) to competitively block renal uptake while preserving tumor accumulation .

Q. What experimental designs mitigate this compound’s off-target binding in non-prostate cancers?

- Cross-cancer profiling : Screen this compound uptake in cell lines from breast, lung, and colorectal cancers to identify confounding transporters .

- Kinetic modeling : Compare time-activity curves across tissues to distinguish specific vs. nonspecific binding .

Q. How do amino acid dietary interventions impact this compound’s diagnostic accuracy?

- Controlled fasting protocols : Standardize patient fasting times (e.g., 4–6 hours) to minimize plasma amino acid competition .

- Nutrient supplementation trials : Administer branched-chain amino acids pre-imaging to assess competitive inhibition effects .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing this compound PET data in multicenter trials?

Q. How can this compound’s safety profile in preclinical studies inform clinical trial design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.